Compound X is a synthetic molecule classified as a selective serotonin one F receptor agonist (SSOFRA) []. It exhibits high affinity for the 5-HT1F receptor and demonstrates over 100-fold selectivity over other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D [, ]. It has been investigated in the context of migraine treatment due to its ability to inhibit dural inflammation [].
Compound X acts as a selective agonist of the 5-HT1F receptor [, ]. This means that it binds to the 5-HT1F receptor and activates it, mimicking the effects of the endogenous ligand serotonin at this particular receptor subtype. The specific downstream signaling pathways activated by Compound X upon binding to the 5-HT1F receptor are not discussed in detail in the provided papers.
The primary application of Compound X explored in the research is its potential as a treatment for migraine [, ]. This is based on its demonstrated ability to inhibit dural inflammation, a key process involved in migraine pathogenesis []. The efficacy of Compound X in treating migraine was evaluated in preclinical models, including the neurogenic plasma protein extravasation model [].
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: